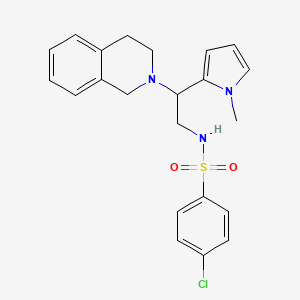

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S/c1-25-13-4-7-21(25)22(26-14-12-17-5-2-3-6-18(17)16-26)15-24-29(27,28)20-10-8-19(23)9-11-20/h2-11,13,22,24H,12,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBWYRCNMYFBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. Commonly, the synthesis starts with the creation of the dihydroisoquinoline core, followed by the introduction of the chloro and pyrrol substituents. The final step involves the sulfonation of the benzene ring to achieve the sulfonamide group. Each step requires precise control over reaction conditions including temperature, pH, and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial-scale production involves streamlining these synthetic routes to maximize efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistency. Advanced purification techniques like recrystallization and chromatography ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide participates in various chemical reactions, including:

Oxidation: The dihydroisoquinoline and pyrrol rings can undergo oxidation under strong oxidizing agents.

Reduction: The compound can be reduced to modify the sulfonamide or chloro groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and sulfonamide sites.

Common Reagents and Conditions

Common reagents used with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Typical reaction conditions are tailored to avoid decomposition, with moderate temperatures and inert atmospheres being standard.

Major Products

The primary products depend on the type of reaction:

Oxidation: Forms N-oxide derivatives or hydroxylated products.

Reduction: Yields amine or hydrocarbon derivatives.

Substitution: Produces new compounds with altered functional groups, enhancing the molecule's utility in further applications.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide exhibit notable anticancer properties. For instance, derivatives of benzenesulfonamide have shown cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancer cells .

Case Study : A study synthesized a series of sulfonamide derivatives that demonstrated significant apoptotic effects on cancer cells. The quantitative structure–activity relationship (QSAR) analysis was utilized to predict the anticancer activity of these compounds, emphasizing the importance of structural modifications in enhancing efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against several bacterial and fungal strains. The structure–activity relationship (SAR) studies indicated that modifications to the sulfonamide moiety could enhance antimicrobial potency .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:

- Formation of the Isoquinoline Core : Utilizing standard methods for constructing isoquinoline derivatives.

- Sulfonamide Formation : Reacting the amine with benzenesulfonyl chloride to form the sulfonamide linkage.

- Modification for Activity Enhancement : Structural modifications can be made to improve solubility and bioavailability.

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. It may also serve as a template for developing drugs targeting neurological disorders due to the presence of the isoquinoline structure, which is known for its neuroprotective effects .

Mechanism of Action

The mechanism of action for this compound involves its ability to interact with specific molecular targets. The dihydroisoquinoline and pyrrol rings allow it to mimic or inhibit natural substrates in biological systems, while the chloro and sulfonamide groups can form strong bonds with enzymes or receptors. These interactions often involve modulation of signaling pathways or inhibition of enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents attached to the sulfonamide core, dihydroisoquinoline linkage, or heterocyclic groups. Key examples include:

Key Observations

Linkage Flexibility: The target compound’s ethyl bridge between dihydroisoquinoline and pyrrole (vs.

Substituent Effects: The 1-methylpyrrole group introduces electron-rich aromaticity, contrasting with thiophene (in ) or dimethylaminophenyl (in ), which alter electronic properties and solubility. Chlorine on the benzene ring (common in sulfonamides) may enhance metabolic stability compared to bromine (in ) or hydroxyl groups (in 4KB) .

Biological Activity :

- Bis-sulfonylated analogs (e.g., ) show anti-HIV activity with reduced cytotoxicity, suggesting that dual sulfonylation could be a viable strategy for the target compound.

- Thioether-containing derivatives (e.g., ) exhibit moderate thermal stability (melting points ~177–180°C), which may correlate with crystallinity and shelf life.

Biological Activity

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of sulfonamides, which have been extensively studied for their pharmacological properties, including anti-inflammatory and analgesic effects. The unique structural features of this compound, particularly the presence of the 3,4-dihydroisoquinoline and pyrrole moieties, suggest diverse biological interactions.

- Molecular Formula: C25H25ClN2O4S

- Molecular Weight: 484.995 g/mol

- CAS Number: 593255-83-5

- Chemical Structure: Chemical Structure

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specifically, COX-II inhibitors are known to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibitory activity against COX-I and COX-II enzymes. For instance, one study reported IC50 values ranging from 0.52 to 22.25 μM for various sulfonamide derivatives against COX-II, indicating moderate to high potency . The selectivity of these compounds towards COX-II over COX-I is particularly beneficial for therapeutic applications.

In Vivo Studies

In vivo studies have shown that similar sulfonamide derivatives can effectively reduce inflammation in animal models. For example, a related compound demonstrated a 64.28% inhibition rate in an animal model compared to a standard anti-inflammatory drug, Celecoxib, which had a 57.14% inhibition rate . This suggests that the compound may possess comparable efficacy in reducing inflammation.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of benzenesulfonamide derivatives revealed that those containing the isoquinoline structure exhibited enhanced anti-inflammatory properties. The study highlighted that these compounds could significantly inhibit the production of pro-inflammatory cytokines in cell cultures .

Case Study 2: Analgesic Effects

Another investigation explored the analgesic effects of various sulfonamide derivatives in pain models. The results indicated that compounds similar to this compound showed considerable pain relief comparable to traditional analgesics .

Comparative Analysis

| Compound Name | IC50 (μM) for COX-II | Inhibition Rate (%) | Selectivity |

|---|---|---|---|

| Celecoxib | 0.78 | 57.14 | Moderate |

| Compound A | 0.52 | 64.28 | High |

| Compound B | 0.011 | Not reported | Very High |

Summary of Findings

The data indicates that compounds structurally similar to this compound possess significant biological activity through their action on COX enzymes and potential analgesic effects.

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how are intermediates validated?

The synthesis involves sequential reactions, starting with the preparation of the 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole moieties. Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link the sulfonamide group to the ethyl backbone .

- Intermediate validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity at each step. For example, -NMR can verify the integration ratio of aromatic protons in the benzenesulfonamide group .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, respectively. For instance, the methyl group on the pyrrole ring appears as a singlet (~δ 3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical values) .

- Infrared (IR) spectroscopy : Detects functional groups like sulfonamide S=O stretches (~1350–1150 cm) .

Q. How is solubility assessed for in vitro biological assays?

- Solvent screening : Test polar (DMSO, methanol) and non-polar (dichloromethane) solvents. DMSO is preferred for stock solutions due to its biocompatibility .

- Dynamic light scattering (DLS) : Ensures no aggregation occurs in aqueous buffers (e.g., PBS) at working concentrations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data?

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, the dihydroisoquinoline moiety may exhibit π-π stacking with aromatic residues in a kinase active site .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization, such as the chloro-substituted benzene ring .

Q. What strategies optimize synthetic yield while minimizing by-products?

- Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions during sulfonamide coupling .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling steps to attach aryl groups selectively .

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from structurally similar by-products .

Q. How can X-ray crystallography address discrepancies in proposed molecular conformations?

- Crystal structure analysis : Resolve bond lengths and angles (e.g., S–N and S–C bonds in the sulfonamide group) to validate stereochemistry. For example, intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize the crystal lattice, as seen in related sulfonamide derivatives .

- Compare with NMR data : Overlay experimental -NMR shifts with DFT-predicted spectra to confirm dynamic conformations in solution vs. solid state .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

- Rodent studies : Administer the compound intravenously (IV) or orally (PO) to measure bioavailability. Plasma samples analyzed via LC-MS/MS quantify parent compound and metabolites .

- Tissue distribution : Use radiolabeled -analogs to track accumulation in target organs (e.g., liver, brain) .

Methodological Guidance

- Structure-Activity Relationship (SAR) : Replace the chloro group with fluoro or methyl analogs to assess impact on target binding .

- Contradiction resolution : If biological assays conflict, validate purity (>95% via HPLC) and re-test under controlled oxygen/moisture conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.